molecular formula C10H19NO B2737248 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374795-01-4

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Cat. No.: B2737248
CAS No.: 374795-01-4
M. Wt: 169.268
InChI Key: PKTOPEWHIUEXGV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for forming the spiro structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the spiro structure .

Scientific Research Applications

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is unique due to its specific spiro structure, which includes both oxygen and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in drug discovery and materials science .

Biological Activity

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a unique spiro compound characterized by its bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms. This configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₈N₁O
  • Molecular Weight : 170.26 g/mol
  • Structure : The compound features a spirocyclic arrangement that enhances its stability and reactivity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may function as an inhibitor or modulator of these targets, influencing various biochemical pathways. Notably, it has shown potential as an inhibitor for several enzymes involved in disease processes, including those related to cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has been explored for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are involved in cellular signaling and regulation . This inhibition can lead to altered cellular responses, potentially beneficial in treating various diseases.

Receptor Modulation

The compound has also been studied for its interaction with muscarinic acetylcholine receptors. It demonstrates agonistic properties that can influence neurotransmission and may have implications for treating conditions like Alzheimer's disease by enhancing cholinergic activity .

Pharmacological Studies

  • Muscarinic Agonists : A study investigated the pharmacological profiles of derivatives related to this compound. These derivatives inhibited [^3H]pirenzepine binding to cerebral cortical membranes, indicating their potential as muscarinic receptor agonists .
  • Cancer Therapeutics : Another study highlighted the role of related compounds as potential cancer therapeutic agents by targeting PTPs, suggesting a pathway for drug development based on the structural characteristics of spiro compounds like this compound .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Oxa-8-azaspiro[4.5]decane Lacks dimethyl substitution; simpler structureLimited receptor interaction
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Fluorine substitution affects reactivityPotentially higher stability
6-(4-amino)-3-methyl derivatives Modified at the nitrogen positionEnhanced enzyme inhibition

Properties

IUPAC Name

3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)7-10(8-12-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOPEWHIUEXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCNCC2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-01-4
Record name 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (20 mL) was added to a solution of 1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate (Description 90, 1.14 g, 4.2 mmol) in dichloromethane (4 mL) and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure and water (40 mL) was added. The pH was adjusted to 12 with aqueous sodium hydroxide (4M) and the mixture was extracted with ethyl acetate (4×40 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in ethanol (10 mL) and ethereal hydrogen chloride (1M, 10 mL) was added. The solvent was evaporated under reduced pressure and the residue was triturated with ethyl acetate (15 mL). The solid was collected and dried in vacuo to give the title compound as a colorless solid (483 mg, 56%). m/z (ES+) 170 (M+1).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
56%

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